molecular formula C16H17N3O2 B268698 4-[(anilinocarbonyl)amino]-N-ethylbenzamide

4-[(anilinocarbonyl)amino]-N-ethylbenzamide

Cat. No. B268698
M. Wt: 283.32 g/mol
InChI Key: RIZHWEXECYTSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Anilinocarbonyl)amino]-N-ethylbenzamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 233.28 g/mol. AEBSF is commonly used in biochemical and physiological studies to inhibit the activity of serine proteases, which are enzymes that play a crucial role in many biological processes.

Mechanism of Action

4-[(anilinocarbonyl)amino]-N-ethylbenzamide inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its substrate, thereby inhibiting its activity. 4-[(anilinocarbonyl)amino]-N-ethylbenzamide is a broad-spectrum inhibitor that can inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects
4-[(anilinocarbonyl)amino]-N-ethylbenzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-[(anilinocarbonyl)amino]-N-ethylbenzamide can inhibit the activity of serine proteases in a dose-dependent manner. In vivo studies have shown that 4-[(anilinocarbonyl)amino]-N-ethylbenzamide can reduce inflammation and improve tissue repair in animal models of injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(anilinocarbonyl)amino]-N-ethylbenzamide in lab experiments is its broad-spectrum activity. This allows researchers to study the role of serine proteases in a wide range of biological processes. However, one of the limitations of using 4-[(anilinocarbonyl)amino]-N-ethylbenzamide is its irreversible binding to the active site of the enzyme. This can make it difficult to study the kinetics of enzyme inhibition.

Future Directions

There are many future directions for research on 4-[(anilinocarbonyl)amino]-N-ethylbenzamide. One area of research is the development of more specific serine protease inhibitors that can selectively target individual enzymes. Another area of research is the development of new methods for studying the kinetics of enzyme inhibition. Additionally, 4-[(anilinocarbonyl)amino]-N-ethylbenzamide could be used to study the role of serine proteases in various disease states, such as cancer and cardiovascular disease.

Synthesis Methods

4-[(anilinocarbonyl)amino]-N-ethylbenzamide can be synthesized through a process known as the Schotten-Baumann reaction. This reaction involves the reaction of aniline with ethyl chloroformate to form N-ethylcarbamoyl aniline, which is then reacted with 4-aminobenzamide to form 4-[(anilinocarbonyl)amino]-N-ethylbenzamide.

Scientific Research Applications

4-[(anilinocarbonyl)amino]-N-ethylbenzamide has been widely used in scientific research as a serine protease inhibitor. Serine proteases are enzymes that are involved in many biological processes, including blood coagulation, digestion, and inflammation. By inhibiting the activity of serine proteases, 4-[(anilinocarbonyl)amino]-N-ethylbenzamide can be used to study the role of these enzymes in various physiological and pathological conditions.

properties

Product Name

4-[(anilinocarbonyl)amino]-N-ethylbenzamide

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-ethyl-4-(phenylcarbamoylamino)benzamide

InChI

InChI=1S/C16H17N3O2/c1-2-17-15(20)12-8-10-14(11-9-12)19-16(21)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,17,20)(H2,18,19,21)

InChI Key

RIZHWEXECYTSGI-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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